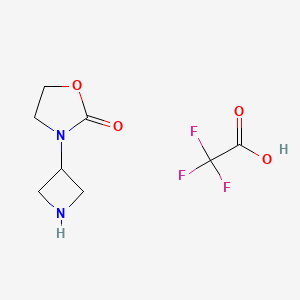

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

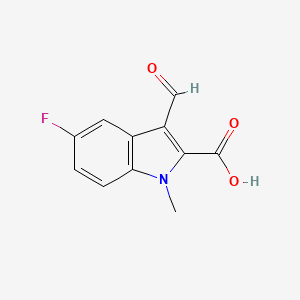

“3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a compound that belongs to the class of oxazolidin-2-ones . Oxazolidin-2-ones are a new class of antibacterial agents with a unique mechanism of action . The compound is a white to yellow-brown powder or crystals or liquid .

Synthesis Analysis

The synthesis of oxazolidin-2-ones has been extensively studied in academic and industrial labs . The 1,3-oxazolidin-2-one nucleus is a popular heterocycle framework in synthetic organic chemistry for its use as a chiral auxiliary in stereoselective transformations .Molecular Structure Analysis

The molecular structure of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” can be represented by the InChI code: 1S/C6H10N2O2.C2HF3O2/c9-6-8 (1-2-10-6)5-3-7-4-5;3-2 (4,5)1 (6)7/h5,7H,1-4H2; (H,6,7) .Physical And Chemical Properties Analysis

The physical form of “3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate” is a solid . It appears as a white to yellow-brown powder or crystals or liquid .科学的研究の応用

Radical Addition Method in Drug Discovery

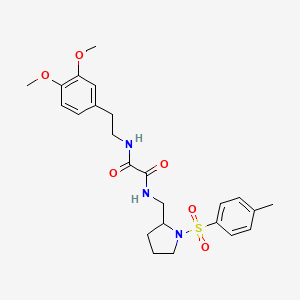

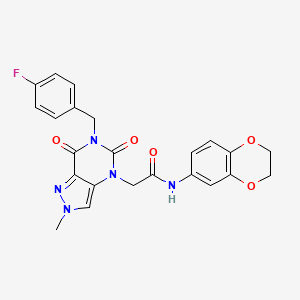

A significant application of 3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate is demonstrated in the radical addition method (Minisci reaction). This process introduces oxetane or azetidine groups into heteroaromatic systems, pivotal in drug discovery. Notable examples include its use in the development of the marketed EGFR inhibitor gefitinib, a quinolinecarbonitrile Src tyrosine kinase inhibitor, and the antimalarial hydroquinine (Duncton et al., 2009).

Antibacterial Oxazolidinone Development

This compound plays a crucial role in the development of new oxazolidinone agents, such as (S)-5-((isoxazol-3-ylamino)methyl)-3-(2,3,5-trifluoro-4-(4-oxo-3,4-dihydropyridin-1(2H)-yl)phenyl)oxazolidin-2-one (MRX-I). MRX-I distinguishes itself with high activity against Gram-positive pathogens and a reduced potential for myelosuppression and monoamine oxidase inhibition, critical in addressing the limitations of existing treatments like linezolid (Gordeev & Yuan, 2014).

Antimicrobial Properties of Azetidinones

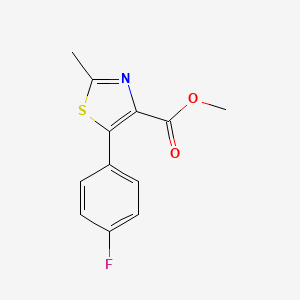

A series of azetidinones derived from (R)-(-)-4-Phenyl-2 oxazolidinone have been synthesized and evaluated for their antibacterial properties. These azetidinones exhibited superior antimicrobial properties compared to oxazolidinones, especially against both gram-positive and gram-negative bacteria. This enhancement in antibacterial property is attributed to the azetidinone ring and the presence of a hydrophobic alkyl side chain in the scaffolds (Baruah et al., 2018).

Synthesis of Novel Ligands for Nicotinic Receptors

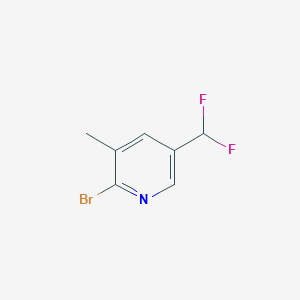

3-[(2S)-azetidin-2-ylmethoxy]-5-[11C]-methylpyridine, an analogue of A-85380 and a potential novel ligand for nicotinic receptors, has been synthesized using a Stille coupling method. This synthesis demonstrates the compound's potential in the development of new pharmaceutical agents targeting nicotinic receptors (Karimi & Långström, 2002).

作用機序

特性

IUPAC Name |

3-(azetidin-3-yl)-1,3-oxazolidin-2-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2.C2HF3O2/c9-6-8(1-2-10-6)5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1-4H2;(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYCMLKSAHCUPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)N1C2CNC2.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Azetidin-3-yl)oxazolidin-2-one 2,2,2-trifluoroacetate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(1E)-(3-methoxy-4-{[3-(trifluoromethyl)phenyl]methoxy}phenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2413061.png)

![4-Chlorobenzo[b]thiophene-2-carbonitrile](/img/structure/B2413063.png)

![N-(4-(2-((2-methoxy-5-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2413070.png)